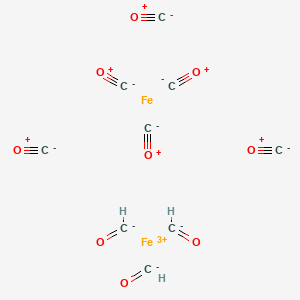
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate is a chemical compound with the molecular formula C10H10BrNO3. It is an ester derivative that contains a bromine atom, a pyridine ring, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 3-oxo-3-pyridin-4-ylpropanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), room temperature or mild heating.
Major Products Formed
Substitution: Ethyl 3-oxo-3-pyridin-4-ylpropanoate derivatives with various substituents.
Reduction: Ethyl 2-hydroxy-3-oxo-3-pyridin-4-ylpropanoate.
Oxidation: Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate involves its interaction with various molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and binding to biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding with target molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-pyridin-4-ylpropanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl 2-bromo-3-oxo-3-(2-fluorophenyl)propanoate: Contains a fluorophenyl group instead of a pyridine ring, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10BrNO3 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
ethyl 2-bromo-3-oxo-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7/h3-6,8H,2H2,1H3 |
Clave InChI |
LKHSXKMANQMRCS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C1=CC=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


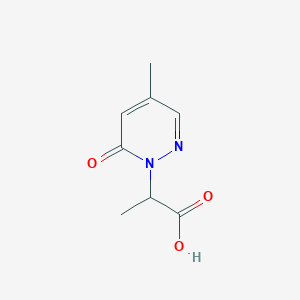
![butyl (2S)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate](/img/structure/B13895698.png)
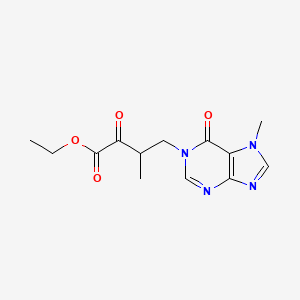
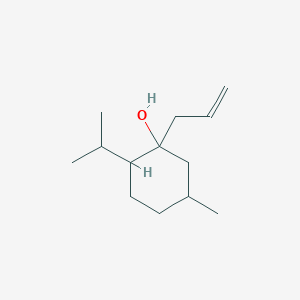
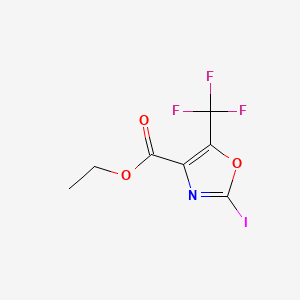
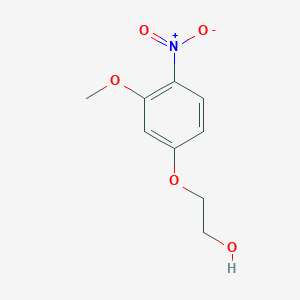
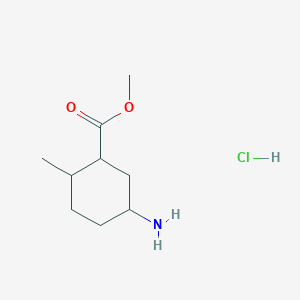

![6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13895748.png)
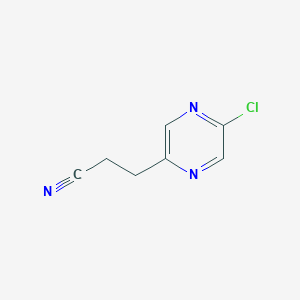
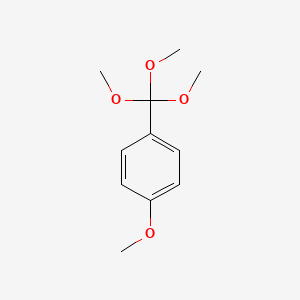
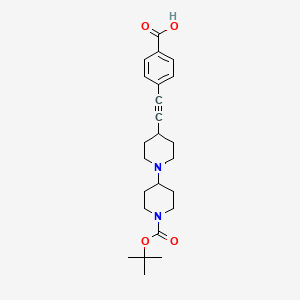
![(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester](/img/structure/B13895773.png)
